molecular formula C10H11N2O2S2Zn+ B1678529 1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc CAS No. 13463-41-7

1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

Cat. No. B1678529
CAS RN: 13463-41-7
M. Wt: 127.17 g/mol
InChI Key: YZYHTCSREWDSOL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxypyridine-2-thione, also known as pyrithione, is a heterocyclic thiohydroxamic acid that forms a five-membered complex via its oxygen and sulfur atoms with zinc . It is a coordination complex of zinc and pyrithione that has antimicrobial and anticancer activities.


Synthesis Analysis

The synthesis of 1-Hydroxypyridine-2-thione (HPT) is usually achieved through the reaction of sodium thiocyanate with 2-chloropyridine .


Molecular Structure Analysis

The molecular formula of 1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc is C10H11N2O2S2Zn+. The molecular weight is 317.70 g/mol .


Chemical Reactions Analysis

1-Hydroxypyridine-2-thione-6-carboxylic acid has been reported as a first-in-class metallo β-lactamase inhibitor (MBLi) with a potent inhibition Ki of 13 nm against VIM-2 .


Physical And Chemical Properties Analysis

1-Hydroxypyridine-2-thione is a solid, colorless or light yellow crystal, soluble in ketones, ethers, and polar organic solvents . Its structure contains a hydrogen bond donor and a thiol group, giving it unique reactivity properties .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc,” focusing on unique applications across different fields:

Medicine: Bactericidal and Fungicidal Activity

“1-Hydroxypyridine-2-thione” and its metal complexes exhibit significant bactericidal and fungicidal properties. These compounds are utilized in medical applications to combat bacterial and fungal infections .

Medicine: Anticancer Activity

Research has indicated that “1-Hydroxypyridine-2-thione” complexes, particularly those involving zinc, may possess anticancer activities. These compounds are being studied for their potential use in cancer treatment .

Medicine: Photochemical Activity

The compound is also known for its photochemical activity, which is leveraged in various medical therapies and research applications .

Neuroscience: Synaptic Adhesion Molecule Study

“1-Hydroxypyridine-2-thione” has been associated with the study of synaptic adhesion molecules, which are crucial for the development and maintenance of brain neuronal networks .

Drug Development: Metallo β-Lactamase Inhibition

The compound has been identified as a potential scaffold for designing potent inhibitors against metallo β-lactamases (MBL), enzymes that contribute to antibiotic resistance .

Photochemistry: Hydroxyl Radical Generation

It serves as an important photochemical generator of hydroxyl radicals, although it’s not a specific precursor. Its behavior under photoionization is a subject of study in photochemical processes .

Mechanism of Action

Target of Action

The primary target of 1-Hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;Zinc is the zinc transporter proteins , specifically the SLC39A family of ZIP transporters . These transporters are essential for the import of zinc across biological membranes .

Mode of Action

The compound interacts with its targets by binding to the zinc ions, forming a complex. This complex is recognized by the zinc transporters, which then facilitate the import of zinc into the cell . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the zinc homeostasis pathway . Zinc is essential for numerous biochemical processes, including cell division . By facilitating the import of zinc into cells, the compound ensures that these processes can occur efficiently.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in facilitating zinc import. By ensuring adequate intracellular zinc levels, the compound supports numerous zinc-dependent processes, including cell division .

Safety and Hazards

1-Hydroxypyridine-2-thione has certain toxicity and should be used with caution for humans and the environment . During operation, strict safety procedures should be followed, and appropriate protective equipment such as gloves, glasses, and lab coats should be worn . It should be stored in a dry, well-ventilated place, away from fire sources and oxidants . If necessary, appropriate waste disposal measures should be taken to avoid environmental pollution .

Future Directions

1-Hydroxypyridine-2-thione-6-carboxylic acid has been identified as a promising lead candidate for further optimization in combination antibacterial therapy due to its low cytotoxicity (CC50) of 97 μm with a corresponding therapeutic index of 880 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc involves the reaction of 2-mercaptopyridine with zinc chloride in the presence of sodium hydroxide followed by oxidation with hydrogen peroxide to yield the desired compound.", "Starting Materials": [ "2-mercaptopyridine", "Zinc chloride", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-mercaptopyridine in water and add sodium hydroxide solution to adjust the pH to 8-9.", "Step 2: Add zinc chloride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 3: Filter the resulting solid and wash with water to remove excess zinc chloride.", "Step 4: Dissolve the obtained solid in ethanol and add hydrogen peroxide dropwise with stirring.", "Step 5: Heat the reaction mixture at 70-80°C for 2-3 hours.", "Step 6: Cool the reaction mixture and filter the solid product.", "Step 7: Wash the solid with water and dry in vacuum to obtain the desired compound." ] }

CAS RN

13463-41-7

Product Name

1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

Molecular Formula

C10H11N2O2S2Zn+

Molecular Weight

127.17 g/mol

IUPAC Name

1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

InChI

InChI=1S/C5H6NOS.C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h1-2,4,7H,3H2;1-4,7H;/q+1;;

InChI Key

YZYHTCSREWDSOL-UHFFFAOYSA-O

SMILES

C1C=CC=[N+](C1=S)O.C1=CC(=S)N(C=C1)O.[Zn]

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2]

Appearance

Solid powder

boiling_point

100 (Zinc salt)

Color/Form

Off-white powde

density

1.782 at 25 °C

melting_point

70.5 °C
240 °C, decomposes

Other CAS RN

13463-41-7

physical_description

Zinc pyrithione is a fine beige granules. (NTP, 1992)

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15922-78-8 (hydrochloride salt)

shelf_life

Stable at 100 °C for 120 h

solubility

Insoluble (<1 mg/ml at 70° F) (NTP, 1992)
Soluble in cold water (Zinc salt)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-hydroxypyridine-2-thione
2-HPT cpd
2-mercaptopyridine-N-oxide
2-pyridinethiol 1-oxide
67Ga-MPO
68Ga-mercaptopyridine-N-oxide
indium 111-2-mercaptopyridine-1-oxide
N-hydroxypyridine-2-thione
Omadine
pyridine-2-thiol N-oxide
pyrithione
pyrithione barium (2:1) salt
pyrithione calcium (2:1) salt
pyrithione magnesium salt
pyrithione potassium salt
pyrithione sodium salt
sodium pyridinethione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 2
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 3
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 4
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 5
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc
Reactant of Route 6
1-hydroxypyridine-2-thione;1-hydroxy-3H-pyridin-1-ium-2-thione;zinc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.